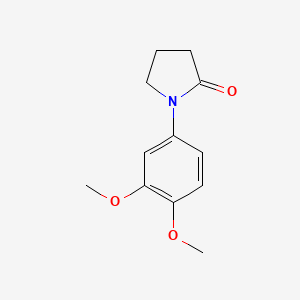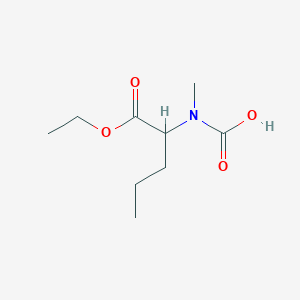
5-Amino-1-Boc-2,3-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-Boc-2,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry . The compound this compound is particularly interesting due to its unique structure, which includes a Boc (tert-butoxycarbonyl) protecting group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3-dimethyl-1H-indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of 5-Amino-1-Boc-2,3-dimethyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-Boc-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where the Boc group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Boc2O in the presence of TEA for Boc protection; other nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Amino-1-Boc-2,3-dimethyl-1H-indole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-Boc-2,3-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions. The indole ring system is known to interact with multiple receptors and enzymes, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-1H-indole: Lacks the amino and Boc groups, making it less versatile in synthetic applications.
5-Amino-2,3-dimethyl-1H-indole: Similar structure but without the Boc protecting group, leading to different reactivity and applications.
1-Boc-2,3-dimethyl-1H-indole: Lacks the amino group, limiting its use in certain reactions.
Uniqueness
5-Amino-1-Boc-2,3-dimethyl-1H-indole is unique due to the presence of both the amino group and the Boc protecting group. This combination allows for selective reactions and protection of the amino group during synthetic processes, making it a valuable intermediate in organic synthesis and drug development .
Propiedades
Número CAS |
2155874-89-6 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
tert-butyl 5-amino-2,3-dimethylindole-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-9-10(2)17(14(18)19-15(3,4)5)13-7-6-11(16)8-12(9)13/h6-8H,16H2,1-5H3 |
Clave InChI |
JZWHHGSUFKHLID-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
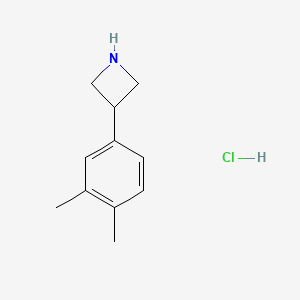
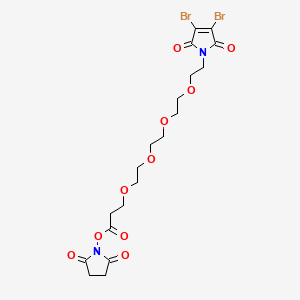

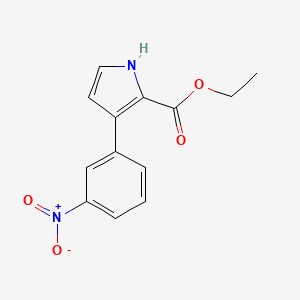
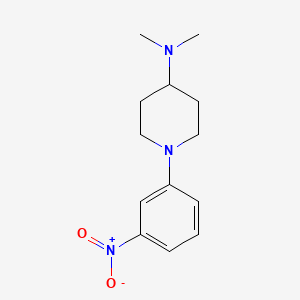
![Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)

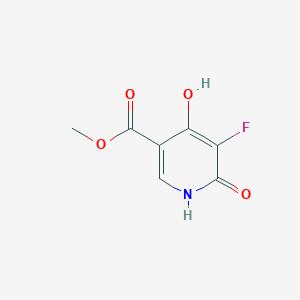
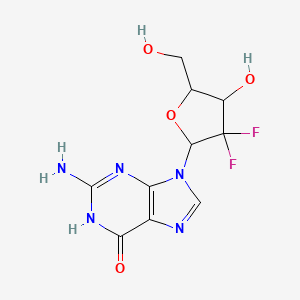
![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)

